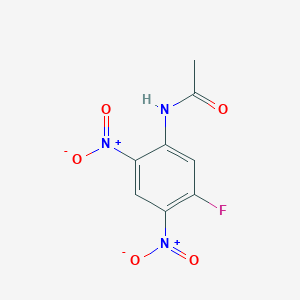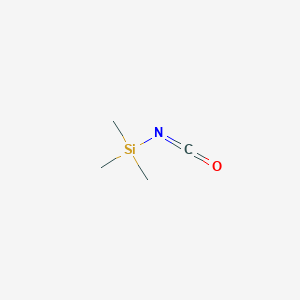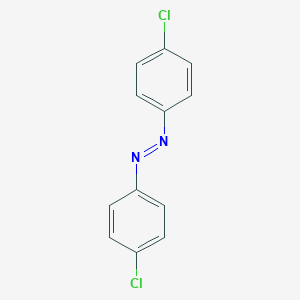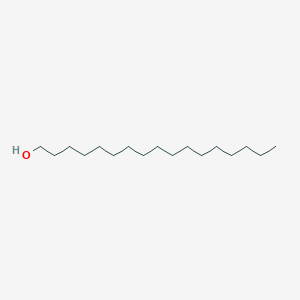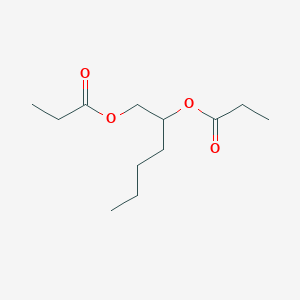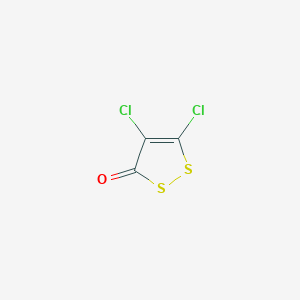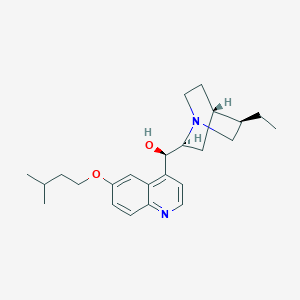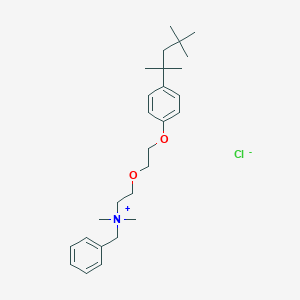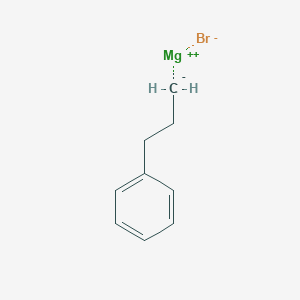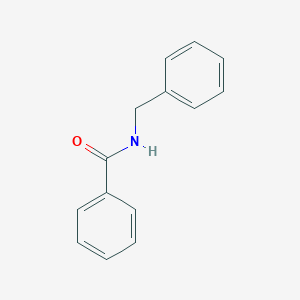
环戊二烯并苯醌
描述
Cyclopentadienebenzoquinone is an organic compound that combines the structural features of cyclopentadiene and benzoquinone
科学研究应用
Cyclopentadienebenzoquinone has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用机制
Target of Action
It’s known that the compound can participate in diels-alder reactions , suggesting that it may interact with other compounds that can undergo such reactions.
Mode of Action
Cyclopentadienebenzoquinone can participate in Diels-Alder reactions, a type of organic chemical reaction that builds rings of atoms . This suggests that the compound may interact with its targets by forming covalent bonds, leading to the formation of cyclic structures.
Biochemical Pathways
The compound’s participation in diels-alder reactions suggests that it may be involved in the synthesis of polycyclic cage compounds .
Result of Action
Its participation in diels-alder reactions suggests that it may contribute to the formation of complex cyclic structures .
Action Environment
The action of Cyclopentadienebenzoquinone can be influenced by environmental factors. For instance, Diels-Alder reactions involving this compound have been found to be accelerated in dilute aqueous solution .
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentadienebenzoquinone can be synthesized through Diels-Alder reactions between cyclopentadiene and benzoquinone. This reaction typically occurs in water, which is considered a desirable solvent for its cost-effectiveness, safety, and environmental benefits. The reaction is exothermic and can be carried out at room temperature, yielding high product percentages .
Industrial Production Methods: While specific industrial production methods for cyclopentadienebenzoquinone are not extensively documented, the Diels-Alder reaction remains a fundamental approach. The reaction can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: Cyclopentadienebenzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclopentadienebenzoquinone derivatives.
相似化合物的比较
Cyclopentadienebenzoquinone can be compared with other similar compounds, such as:
Cyclopentadiene: While cyclopentadiene itself is highly reactive, its combination with benzoquinone enhances its stability and reactivity.
Benzoquinone: Benzoquinone is a well-known dienophile, and its combination with cyclopentadiene creates a compound with unique reactivity.
Polycyclic Cage Compounds: Cyclopentadienebenzoquinone serves as a precursor to these compounds, which have applications in high-energy materials and medicinal chemistry.
属性
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRTGXTYFCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871833 | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-89-1, 51175-59-8 | |
| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC196244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentadienebenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?
A: While the research primarily focuses on identifying and characterizing the formation of Cyclopentadienebenzoquinone through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.
Q2: What analytical techniques were crucial in identifying and characterizing Cyclopentadienebenzoquinone within the complex mixture of cigarette smoke?
A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of Cyclopentadienebenzoquinone. These techniques included:
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for Cyclopentadienebenzoquinone [].
- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].
- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


